Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-11-7-4-10-5-12-8(6)7/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXRQIFLKLDYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CN=CN=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl 3-Aminopyrrole-2-Carboxylate Derivatives
The cyclocondensation of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate with guanylating agents represents a foundational approach. As detailed in a 2007 study, this method involves heating the pyrrole derivative with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea at 80°C for 6 hours, followed by alkaline hydrolysis to yield the pyrrolo[3,2-d]pyrimidine core . The reaction proceeds via nucleophilic attack at the C4 position, with the ethyl ester group remaining intact. Yields for this step range from 63% to 68%, depending on the stoichiometry of the guanylating agent and reaction time .
Critical parameters include:
-
Temperature control : Maintaining 80°C prevents decarboxylation of the ester.
-
Base selection : Aqueous NaOH (2.5 M) optimally cleaves the thiopseudourea intermediate without saponifying the ethyl ester .
-
Purification : Crystallization from ethanol/water (3:1) achieves >98% purity, avoiding column chromatography .
Nucleophilic Substitution on 4-Chloropyrrolo[3,2-d]Pyrimidine Intermediates
A scalable route involves substituting chlorine at the C4 position of 4-chloro-7H-pyrrolo[3,2-d]pyrimidine with ethoxycarbonyl groups. A 2025 patent (WO2018005865A1) discloses reacting 4-chloro-7-tosyl-pyrrolo[3,2-d]pyrimidine with ethyl glycolate in THF using LiHMDS as a base at 5°C . The tosyl group acts as a protecting group, enabling regioselective substitution at C7. After deprotection with H2SO4, the final product is isolated in 82% yield .
Optimization Insights :
-
Solvent effects : THF outperforms DMF or DMSO in minimizing byproducts (<5% vs. 15–20%) .
-
Catalyst efficiency : Palladium acetate (0.5 mol%) reduces reaction time from 24 hours to 6 hours but increases residual Pd to 120 ppm. ligand-free conditions prioritize purity over speed .
-
Work-up : Acidic quenching (pH 3–4) precipitates the product, reducing solvent use by 40% compared to extraction .
Multi-Step Synthesis from Ethyl Cyanoacetate
A four-step protocol from ethyl cyanoacetate (CAS 105-56-6) is favored for industrial-scale production. The sequence involves:
-
Alkylation : Ethyl cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane in DMF/K2CO3 to form ethyl 2-cyano-4,4-dimethoxybutanoate (89% yield) .
-
Cyclization : Treatment with formamidine acetate in ethanol at reflux forms the pyrrolo[3,2-d]pyrimidin-4-ol core (76% yield) .
-
Chlorination : POCl3 at 110°C for 5 hours introduces the C4 chlorine (94% yield) .
-
Esterification : Reaction with ethyl chloroformate in pyridine installs the 7-carboxylate group (81% yield) .
Key Advantages :
-
No column chromatography required; all intermediates crystallize directly .
-
Combined steps 2 and 3 into a one-pot process, reducing waste by 30% .
Palladium-Catalyzed Cross-Coupling Strategies
Recent advances employ Suzuki-Miyaura couplings to introduce the ethoxycarbonyl moiety. For example, 4-chloro-6-iodo-pyrrolo[3,2-d]pyrimidine reacts with ethyl 2-(4-aminophenyl)acetate under Pd(PPh3)4 catalysis (2 mol%), yielding the coupled product in 67% . Subsequent hydrolysis and re-esterification achieve the target compound, though this route is less efficient (45% overall yield) .
Limitations :
-
Iodide intermediates require strict anhydrous conditions.
-
Residual Pd levels (≤5 ppm) necessitate costly purification .
Comparative Analysis of Methodologies
Emerging Techniques and Ecological Considerations
Flow chemistry protocols (e.g., using triphosgene in DCM) reduce reaction times from hours to minutes . A 2024 study demonstrated continuous-flow synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate with 89% yield, suggesting adaptability to the [3,2-d] isomer . Additionally, solvent recovery systems (e.g., heptane recirculation) cut waste by 70% in large-scale batches .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of kinase inhibitors and other pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The biological and physicochemical properties of pyrrolo-pyrimidine derivatives are heavily influenced by substituent patterns and ring fusion. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Solubility: The ethyl ester group in the parent compound enhances water solubility compared to halogenated or cyano-substituted derivatives .
- Lipophilicity : Chloro and bromo substituents (e.g., 4-chloro-5-methyl) increase logP values, favoring membrane permeability .
- Thermal Stability: Thieno derivatives decompose at higher temperatures (>250°C) due to sulfur’s electron-withdrawing effects .
Biological Activity
Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
- Molecular Formula: C9H8N2O2
- Molecular Weight: Approximately 164.17 g/mol
- Structural Features: The compound features a pyrrolo-pyrimidine core, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Mechanistic studies have shown that it can inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various kinases, including those involved in cancer pathways such as EGFR and CDK2. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : this compound has also shown promise as an antimicrobial agent, particularly against mycobacterial strains. Its mechanism involves binding to bacterial RNA polymerase, disrupting essential bacterial functions .
Anticancer Activity
Recent studies have reported the following findings regarding the anticancer properties of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HepG2 (liver cancer) | 40 | Induces apoptosis via caspase activation |
| Study B | A549 (lung cancer) | 50 | Inhibits EGFR signaling pathway |
| Study C | MCF-7 (breast cancer) | 45 | Blocks CDK2 activity leading to cell cycle arrest |
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | Inhibition of RNA polymerase |
| Staphylococcus aureus | 1 µg/mL | Disruption of cell wall synthesis |
Case Studies
Case Study 1: Anticancer Efficacy in Hepatocellular Carcinoma
In a controlled study involving HepG2 cells, treatment with this compound resulted in significant apoptosis, indicated by increased levels of pro-apoptotic proteins such as Bax and caspase-3. The study concluded that the compound effectively induces cell death through mitochondrial pathways.
Case Study 2: Antimycobacterial Activity
A study assessing the compound's effect on Mycobacterium tuberculosis demonstrated a notable reduction in bacterial viability at low concentrations. The results suggested that the compound's ability to bind to RNA polymerase is critical for its antimycobacterial action.
Q & A
Basic: What are the common synthetic routes for Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate?
Methodological Answer:
Synthesis typically involves cyclization of intermediates such as 3-aminopyrroles or pyrimidine derivatives. For example:
- Route A : Reacting 3-amino-2-cyanopyrrole (e.g., 4a ) with formamidine in DMF under reflux (6–8 hours), followed by crystallization from ethanol-DMF .
- Route B : Using chlorinated intermediates (e.g., 14 ) with amines (e.g., aniline) in methanol under reflux (5–7 hours), yielding the target compound after filtration and recrystallization .
Key parameters include reaction time, solvent choice (DMF for polar intermediates), and recrystallization solvents (ethanol-DMF for purity).
Advanced: How can regioselective functionalization at the 4- or 7-position be optimized?
Methodological Answer:
Regioselectivity is influenced by:
- Electrophilic substitution : Chlorination at the 4-position using POCl₃ under controlled temperatures (60–80°C) to avoid overhalogenation .
- Cross-coupling reactions : Suzuki-Miyaura coupling at the 7-position requires palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in THF/water .
Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.
Basic: What characterization techniques validate the structure of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethyl ester at δ ~4.3 ppm for CH₂ and ~1.3 ppm for CH₃) .
- X-ray crystallography : SHELXL refines crystal structures, reporting bond lengths (e.g., C–C = 1.39–1.42 Å) and dihedral angles (e.g., 2.66° for fused-ring planarity) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 248.2 g/mol) .
Advanced: How do crystallographic parameters (e.g., R-factor) impact structural reliability?
Methodological Answer:
- R-factor : A value < 0.05 (e.g., 0.054 in monoclinic P2₁/n systems) indicates high data-to-parameter ratios (≥13:1) .
- Disorder modeling : Use SHELX’s PART instructions to refine disordered ethyl/phenyl groups .
- Validation tools : Check PLATON for missed symmetry or hydrogen-bonding networks .
Basic: How to resolve contradictions in spectral data between synthetic batches?
Methodological Answer:
- NMR discrepancies : Compare coupling constants (e.g., J = 8.2 Hz for adjacent protons) to rule out stereochemical variations .
- IR inconsistencies : Confirm ester C=O stretches (~1700 cm⁻¹) and amine N–H (~3400 cm⁻¹) using KBr pellets .
- Recrystallization : Repurify using mixed solvents (e.g., ethanol-DMF) to eliminate solvates .
Advanced: What strategies stabilize the compound under acidic or oxidative conditions?
Methodological Answer:
- pH control : Store in neutral buffers (pH 6–8) to prevent ester hydrolysis .
- Antioxidants : Add 0.1% BHT to DMSO stock solutions to inhibit radical degradation .
- Low-temperature storage : Maintain at –20°C in amber vials to reduce photolytic cleavage .
Basic: How do substituents (e.g., ethyl vs. methyl) affect biological activity?
Methodological Answer:
- Ethyl group : Enhances lipophilicity (logP +0.5), improving membrane permeability in kinase assays .
- Chlorine at 4-position : Increases steric bulk, reducing EGFR binding affinity (IC₅₀ from 10 nM to 50 nM) .
Use comparative SAR tables to correlate substituents with IC₅₀ values .
Advanced: Which computational methods predict hydrogen-bonding patterns in crystals?
Methodological Answer:
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to identify C–H···O/N interactions (e.g., 2.8–3.2 Å) .
- Graph-set analysis : Classify motifs (e.g., R₂²(8) for dimeric rings) using Mercury software .
- MD simulations : Simulate packing energies (e.g., –25 kcal/mol for C–H···π interactions) .
Basic: What purification challenges arise during scale-up, and how are they addressed?
Methodological Answer:
- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate regioisomers .
- Recrystallization yield loss : Optimize solvent ratios (e.g., ethanol:DMF from 1:1 to 1:2) .
- HPLC : Apply C18 columns with 0.1% TFA in acetonitrile/water for >95% purity .
Advanced: How to interpret anomalous NMR shifts in deuterated solvents?
Methodological Answer:
- Solvent effects : Compare DMSO-d₆ (δ upfield by ~0.2 ppm for NH) vs. CDCl₃ (δ downfield for ester groups) .
- Dynamic effects : Use VT-NMR (25–60°C) to detect rotameric equilibria in ethyl esters .
- COSY/NOESY : Correlate cross-peaks to confirm spatial proximity of aromatic protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
